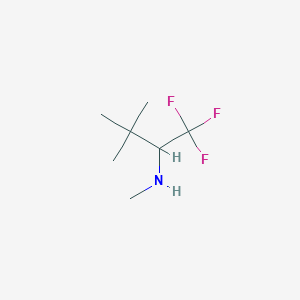
4,5-Diiodo-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diiodo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F3I2N It is a derivative of benzonitrile, where two iodine atoms are substituted at the 4th and 5th positions, and a trifluoromethyl group is substituted at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diiodo-2-(trifluoromethyl)benzonitrile typically involves the iodination of 2-(trifluoromethyl)benzonitrile. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atoms at the desired positions on the aromatic ring. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents would also be influenced by cost, availability, and environmental considerations.
化学反応の分析
Types of Reactions
4,5-Diiodo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or alkylating agents. Conditions often involve the use of catalysts and solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4,5-Diiodo-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of imaging agents or probes for detecting specific biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
作用機序
The mechanism of action of 4,5-Diiodo-2-(trifluoromethyl)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form new compounds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the iodine atoms can facilitate interactions with biological molecules.
類似化合物との比較
Similar Compounds
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 2-Iodo-5-(trifluoromethyl)benzonitrile
- 4,5-Dibromo-2-(trifluoromethyl)benzonitrile
Uniqueness
4,5-Diiodo-2-(trifluoromethyl)benzonitrile is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various chemical and biological applications.
特性
分子式 |
C8H2F3I2N |
|---|---|
分子量 |
422.91 g/mol |
IUPAC名 |
4,5-diiodo-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2F3I2N/c9-8(10,11)5-2-7(13)6(12)1-4(5)3-14/h1-2H |
InChIキー |
MOPFFJZVOFLFKT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1I)I)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)










![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)

